molecular formula C15H12F3N3O2 B2942873 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1448026-99-0

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2942873
CAS No.: 1448026-99-0
M. Wt: 323.275
InChI Key: QYVBEZWUCGTBJT-UHFFFAOYSA-N
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Description

“N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized by naturally occurring furanone compounds . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is versatile and unique, which makes them an important basis for medicinal chemistry . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The synthesis of benzofuran compounds involves complex chemical reactions. For example, a benzofuran ring can be constructed by a unique free radical cyclization cascade . Another method involves proton quantum tunneling .


Physical and Chemical Properties Analysis

Benzofuran compounds have unique physicochemical properties due to their versatile structures . These properties make them an important basis for medicinal chemistry .

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Approaches

    A variety of methods have been employed to synthesize compounds with the benzofuran and pyrazole moieties, demonstrating their versatility and potential for modifications to enhance biological activity or specificity. These include the synthesis of azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, highlighting the methodological advancements in creating complex molecules with potential biological activities (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

  • Characterization Techniques

    Comprehensive spectral and elemental analyses confirm the structure of these compounds, emphasizing the importance of thorough characterization in drug development processes. Techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry are crucial for elucidating the structures of newly synthesized compounds, ensuring their intended chemical composition and properties are achieved.

Biological Evaluation

  • Antimicrobial and Antitumor Activities

    These compounds have been evaluated for their biological activities, including antimicrobial and antitumor effects. For example, novel pyrazole and tetrazole C-nucleosides with modified sugar moieties have shown moderate inhibitors of tumor cell lines, suggesting their potential in developing new anticancer agents (Popsavin et al., 2002). Additionally, the exploration of their antimicrobial screening against various pathogenic bacteria indicates a promising avenue for the development of new antimicrobial agents.

  • Herbicidal and Nematocidal Activities

    The agricultural applications of these compounds, such as their herbicidal and nematocidal activities, have been investigated, showing some compounds exhibit good activity against specific pests. This suggests their potential utility in developing safer, more effective agricultural chemicals (Zhao et al., 2017).

Chemical Reactions and Mechanisms

  • Diels–Alder Reactions: The Diels–Alder reactions involving ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate have been used to efficiently and selectively prepare trifluoromethyl-containing aromatic compounds, showcasing the chemical versatility and potential for generating complex molecules with specific properties (Kondratov et al., 2015).

Mechanism of Action

The mechanism of action of benzofuran derivatives is diverse due to their versatile structures. They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .

Future Directions

Given their strong biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide . They are potential natural drug lead compounds . For example, a recently discovered novel macrocyclic benzofuran compound is expected to be an effective therapeutic drug for hepatitis C disease .

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)13-5-7-21(20-13)8-6-19-14(22)12-9-10-3-1-2-4-11(10)23-12/h1-5,7,9H,6,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVBEZWUCGTBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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